

# Technical Guide: 2-[[[(2,4-Dichlorophenyl)thio]methyl]-oxirane

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-[[[(2,4-Dichlorophenyl)thio]methyl]-oxirane
CAS No.:	122451-09-6
Cat. No.:	B2619009

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CAS: 122451-09-6 Formula: C

H

Cl

OS Molecular Weight: 235.13 g/mol Synonyms: ((2,4-Dichlorophenyl)thio)methyloxirane; 2,4-Dichlorophenyl glycidyl sulfide.

## Executive Summary

**2-[[[(2,4-Dichlorophenyl)thio]methyl]-oxirane** is a high-value electrophilic building block primarily utilized in medicinal chemistry for the development ofazole antifungals. Structurally, it serves as a bio-isostere to the glycidyl ether intermediates used in the synthesis of Miconazole and Econazole. By replacing the ether oxygen with a sulfur atom (thioether), researchers can modulate the lipophilicity (LogP) and metabolic stability of the final active pharmaceutical ingredient (API).

This guide details the synthesis, reactivity, and application of this compound, focusing on its role as a precursor for

-hydroxy sulfide pharmacophores.

## Chemical Identity & Physicochemical Profile[1][2][3]

The molecule features a reactive oxirane (epoxide) ring linked via a methylene bridge to a 2,4-dichlorothiophenol moiety. The electron-withdrawing chlorine atoms on the phenyl ring increase the lipophilicity and metabolic resistance of downstream derivatives.

**Table 1: Physicochemical Properties**

Property	Value	Context
Appearance	Colorless to pale yellow liquid	May darken upon oxidation (sulfoxide formation).
Boiling Point	~330°C (Predicted)	High boiling point due to molecular weight/polarity.
Density	1.42 ± 0.1 g/cm <sup>3</sup>	Denser than water; facilitates phase separation.
LogP	~3.8 (Predicted)	Highly lipophilic; ideal for membrane permeation studies.
Reactivity	Electrophilic (Epoxide)	Susceptible to nucleophilic attack (amines, azoles, thiols).
Storage	2–8°C, Inert Atmosphere	Moisture sensitive (hydrolysis to diol); Air sensitive (S-oxidation).

## Synthetic Pathways & Mechanism

The synthesis of CAS 122451-09-6 typically involves the S-alkylation of 2,4-dichlorothiophenol with epichlorohydrin. This reaction requires careful control of pH and temperature to favor the formation of the glycidyl sulfide over the polymerized byproduct or the chlorohydrin intermediate.

## Protocol: Phase-Transfer Catalyzed Synthesis

### Reagents:

- 2,4-Dichlorothiophenol (1.0 eq)
- Epichlorohydrin (Excess, 3.0–5.0 eq to prevent polymerization)
- Potassium Carbonate ( ) or Sodium Hydroxide (NaOH)
- Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%)
- Solvent: Toluene or neat (using excess epichlorohydrin as solvent)

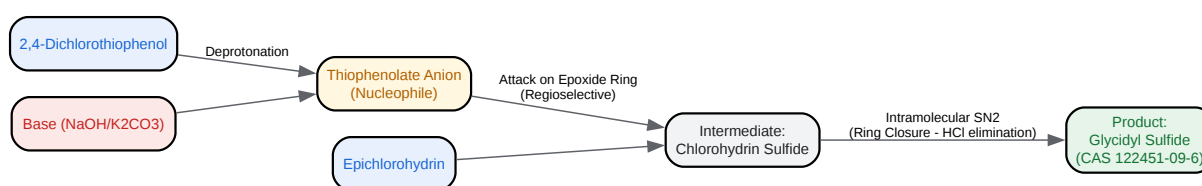
### Step-by-Step Methodology:

- Preparation: Charge the reaction vessel with 2,4-dichlorothiophenol and TBAB in toluene under atmosphere.
- Base Addition: Add finely powdered . Cool the mixture to 0–5°C.
- Alkylation: Add Epichlorohydrin dropwise over 60 minutes. Critical: The reaction is exothermic. Maintain temperature <10°C to prevent uncontrolled ring opening.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Filter off inorganic salts. Wash the organic filtrate with water (2x) and brine (1x).
- Purification: Concentrate under reduced pressure. The excess epichlorohydrin is removed via vacuum distillation. The crude oil can be purified via column chromatography (Silica gel) if high purity (>98%) is required.

## Mechanistic Insight: The "Ring-Opening/Ring-Closing" Sequence

Contrary to direct

displacement of the chloride, the reaction proceeds via an initial attack of the thiophenolate anion on the epoxide ring (the most electrophilic site), followed by an intramolecular displacement of the chloride to re-form the epoxide.



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Figure 1: Mechanistic pathway for the synthesis of **2-[[[(2,4-Dichlorophenyl)thio]methyl]-oxirane** via nucleophilic epoxide opening and subsequent ring closure.

## Reactivity & Applications in Drug Design[4]

The core utility of CAS 122451-09-6 lies in its ability to undergo regioselective ring opening with nitrogen nucleophiles, specifically azoles (imidazole, 1,2,4-triazole). This reaction generates the -hydroxy sulfide scaffold, a potent pharmacophore in antifungal research.

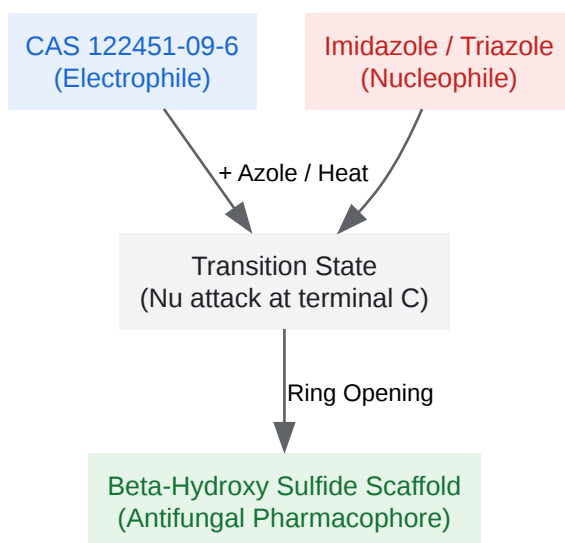
## Target Application: Synthesis of Thio-Azole Antifungals

Replacing the ether linkage of Miconazole with a thioether linkage alters the electronic distribution and hydrogen bonding potential of the hydroxyl group formed upon ring opening.

Experimental Workflow (Azole Coupling):

- Reagents: CAS 122451-09-6 (1.0 eq), Imidazole (1.2 eq), Base ( ), Solvent (DMF or Acetonitrile).

- Conditions: Heat at 80–100°C for 12–24 hours.
- Outcome: The imidazole nitrogen attacks the less hindered carbon of the epoxide, yielding 1-(2,4-dichlorophenylthio)-3-(1H-imidazol-1-yl)propan-2-ol.



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Figure 2: Reaction workflow for converting the epoxide intermediate into bioactive azole derivatives.

## Analytical Characterization

To validate the integrity of CAS 122451-09-6, researchers should focus on the preservation of the epoxide ring signals in NMR and the absence of thiol oxidation products.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>

, 400 MHz):

- Aromatic Region:

7.1–7.4 ppm (m, 3H, 2,4-dichlorophenyl).

- Epoxide Ring: Distinct multiplets at

2.5–2.8 ppm (terminal

) and

3.1–3.2 ppm (methine

).

- S-CH

: Doublet of doublets around

2.9–3.1 ppm. Note: Disappearance of the thiol proton (

3.5–4.0 ppm) confirms S-alkylation.

- Mass Spectrometry (ESI+):

- Expect

peak at 235/237/239 (characteristic

isotope pattern: 9:6:1).

## Safety & Handling (E-E-A-T)

- Epoxide Hazard: As an alkylating agent, this compound is a potential mutagen. All handling must occur in a fume hood with double nitrile gloves.
- Thioether Odor: While less volatile than low-MW thiols, the precursor (2,4-dichlorothiophenol) has a potent, disagreeable stench. Bleach (sodium hypochlorite) should be available to quench any spills by oxidizing the sulfur species.
- Storage: Store under Argon at 4°C. Epoxides can slowly hydrolyze to diols in the presence of atmospheric moisture, rendering the material inactive for nucleophilic substitution.

## References

- Sigma-Aldrich. Product Detail: **2-[[[(2,4-Dichlorophenyl)thio]methyl]-oxirane**. [Link](#)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 122451-09-6. [Link](#)
- Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. *Clinical Microbiology Reviews*, 1(2), 187-217. (Contextual grounding for azole synthesis). [Link](#)
- Sheldon, R. A. (1993). *Chirotechnology: Industrial Synthesis of Optically Active Compounds*. Marcel Dekker.
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